molecular formula C11H10ClNO2 B3011256 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole CAS No. 338770-67-5

2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole

Cat. No.: B3011256
CAS No.: 338770-67-5
M. Wt: 223.66
InChI Key: IANCZQXGGKBOTP-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole is a heterocyclic compound that features an oxazole ring substituted with a 4-chlorophenyl group and an ethoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl chloride with ethyl oxalyl chloride in the presence of a base, followed by cyclization with ammonia or an amine . The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole-2-carboxylic acids, while substitution reactions can produce various substituted oxazoles .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, making it a potential antimicrobial agent .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Chlorophenyl)-5-methoxy-1,3-oxazole
  • 2-(4-Chlorophenyl)-5-ethoxy-1,3-thiazole
  • 2-(4-Chlorophenyl)-5-ethoxy-1,3-imidazole

Uniqueness

2-(4-Chlorophenyl)-5-ethoxy-1,3-oxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Properties

IUPAC Name

2-(4-chlorophenyl)-5-ethoxy-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO2/c1-2-14-10-7-13-11(15-10)8-3-5-9(12)6-4-8/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANCZQXGGKBOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN=C(O1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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